2,5-Dimethyl-3'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups and a methoxy group attached to the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3’-methoxybenzophenone can be synthesized through Friedel-Crafts acylation, a common method for preparing benzophenone derivatives. The reaction involves the acylation of 2,5-dimethylbenzene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 2,5-Dimethyl-3’-methoxybenzophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the stoichiometry of reactants to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The methyl and methoxy groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Formation of 2,5-dimethyl-3’-hydroxybenzophenone.
Reduction: Formation of 2,5-dimethyl-3’-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-3’-methoxybenzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3’-methoxybenzophenone involves its interaction with molecular targets through various pathways:
Photoinitiation: Absorbs UV light and undergoes a photochemical reaction to generate free radicals, initiating polymerization.
Antimicrobial Activity: Interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Antioxidant Activity: Scavenges free radicals, preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the methyl and methoxy groups.
4-Methoxybenzophenone: Contains a methoxy group but lacks the methyl groups.
2,4-Dimethylbenzophenone: Contains two methyl groups but lacks the methoxy group.
Uniqueness
2,5-Dimethyl-3’-methoxybenzophenone is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and methoxy groups enhances its solubility in organic solvents and its ability to participate in various chemical reactions .
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXFJHFMOIEEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640557 |
Source
|
Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-71-7 |
Source
|
Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.